4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Description
The compound 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (hereafter referred to as Compound X) is a quinazoline derivative featuring a dioxoloquinazolinone core, sulfanylidene substituents, and a sulfamoylphenyl-ethylbenzamide side chain. Its synthesis likely involves Friedel-Crafts reactions and nucleophilic additions, as described for analogous compounds . Key structural features include:
- Sulfanylidene group (C=S): Confirmed via IR spectroscopy (absorption bands at ~1243–1258 cm⁻¹) .
- Sulfamoylphenyl-ethylbenzamide side chain: Enhances solubility and protein-binding capacity, similar to pharmacophores in kinase inhibitors.
Structural validation employs ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS), with tautomeric stability favoring the thione form (absence of νS-H IR bands) .
Properties
Molecular Formula |
C25H22N4O6S2 |
|---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide |
InChI |
InChI=1S/C25H22N4O6S2/c26-37(32,33)18-7-3-15(4-8-18)9-10-27-23(30)17-5-1-16(2-6-17)13-29-24(31)19-11-21-22(35-14-34-21)12-20(19)28-25(29)36/h1-8,11-12H,9-10,13-14H2,(H,27,30)(H,28,36)(H2,26,32,33) |
InChI Key |
QQQBLYFQPHJCIH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)C(=O)NCCC5=CC=C(C=C5)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the dioxolo ring and the benzamide group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as a bioactive compound with therapeutic properties.
Medicine: Exploring its use as a drug candidate for treating various diseases.
Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
Compound X shares core motifs with triazole-thiones, dioxoloquinazolines, and sulfonamide-bearing derivatives. Key comparisons include:
Table 1: Structural Features of Analogous Compounds
Key Observations :
Computational Similarity Metrics
Tanimoto and Dice coefficients quantify structural overlap. For example:
- Tanimoto Index : Values >0.8 indicate high similarity . Compound X likely shares >70% similarity with dioxoloquinazoline derivatives, as seen in phytocompound-SAHA comparisons .
- Cosine Scores : Molecular networking via MS/MS fragmentation (cosine scores 0.8–1.0) could cluster Compound X with sulfanylidene-bearing compounds .
Table 2: Similarity Metrics for Selected Analogs
Insights :
Bioactivity and Target Interactions
Compound X ’s bioactivity can be inferred from structurally related compounds:
Table 3: Bioactivity Comparison
Key Findings :
Molecular Docking and Binding Affinity
Glide docking studies (XP scoring) predict Compound X ’s interactions:
Biological Activity
The compound 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CAS Number: 688055-81-4) is a complex synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of anticancer research and enzyme inhibition. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of 544.6 g/mol. The structure includes a quinazoline core fused with a dioxole ring and a sulfonamide moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H28N4O6S2 |
| Molecular Weight | 544.6 g/mol |
| CAS Number | 688055-81-4 |
Synthesis
The synthesis of this compound involves multiple steps, typically beginning with the formation of the quinazoline core through the condensation of anthranilic acid derivatives. Subsequent reactions introduce the dioxole ring and modify the side chains to yield the final product. Detailed synthetic routes are crucial for understanding how variations in structure can influence biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, related thiazoloquinazolines have shown IC50 values in the micromolar range against human cancer cell lines such as Huh7-D12 and MCF-7, suggesting potential efficacy in cancer treatment .
Enzyme Inhibition
The compound's structure suggests potential inhibitory activity against specific enzymes. For example, sulfonamide derivatives have been noted for their ability to inhibit acetylcholinesterase (AChE) and urease enzymes. Studies have reported strong inhibitory effects against urease, which is relevant in treating conditions like urinary tract infections . The mechanism likely involves binding interactions with enzyme active sites facilitated by the sulfonamide group.
Case Studies
- Cytotoxicity Assays : A study assessing derivatives of quinazoline compounds demonstrated that modifications to the dioxole ring significantly impacted their cytotoxicity against several tumor cell lines. The most potent derivatives showed IC50 values indicating effective growth inhibition .
- Enzyme Inhibition Profiles : Another investigation into similar compounds revealed that certain structural features enhanced binding affinity to AChE and urease. The presence of electron-withdrawing groups was found to improve inhibitory activity .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Some related compounds have been shown to modulate kinase activity, which plays a crucial role in cell signaling and proliferation pathways involved in cancer .
- Enzyme Interaction : The sulfonamide moiety is known for its ability to interact with active sites of target enzymes, leading to decreased enzymatic activity and subsequent therapeutic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
